molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Cat. No.: B359544
CAS No.: 193903-35-4
M. Wt: 273.25g/mol
InChI Key: HMCBSFYZDCKDOF-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a phenylamine linked to a piperazine scaffold are frequently investigated as key intermediates or potential pharmacologically active molecules . The piperazine ring is a common feature in substances designed to interact with the 5-HT1A receptor . The trifluoroacetyl group is a distinct structural component that can influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers utilize this compound and its analogs in the synthesis and development of new chemical entities, particularly for probing central nervous system (CNS) targets . All available data and information for this product are for research purposes only.

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCBSFYZDCKDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The nitro intermediate, 1-(4-nitrophenyl)-4-(trifluoroacetyl)piperazine, is synthesized via nucleophilic substitution. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the piperazine nitrogen.

  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance reactivity.

  • Temperature : Reflux conditions (80–120°C) are standard, with reaction times ranging from 5–24 hours.

Example Procedure :
1-fluoro-4-nitrobenzene (7.1 mmol), 4-trifluoroacetylpiperazine (7.8 mmol), and K₂CO₃ (14.2 mmol) are refluxed in DMSO for 5 hours. The crude product is purified via column chromatography (dichloromethane:methanol, 9:1), yielding the nitro intermediate as an orange solid (59–72%).

Challenges and Side Reactions

  • Electron-withdrawing effects : The trifluoroacetyl group reduces piperazine nucleophilicity, necessitating prolonged reaction times or stronger bases.

  • Byproducts : Unreacted aryl halide or over-alkylation may occur, requiring careful stoichiometric control.

Reduction of Nitro to Amine

Catalytic Hydrogenation

Conditions :

  • Catalyst : 10% palladium on carbon (Pd/C) or Raney nickel.

  • Solvent : Methanol, ethanol, or ethyl acetate.

  • Pressure : Atmospheric H₂ or H-Cube flow reactor.

Example Procedure :
1-(4-Nitrophenyl)-4-(trifluoroacetyl)piperazine (4.29 mmol) is dissolved in ethanol (100 mL) with Pd/C (0.5 g). Hydrogenation at 20°C for 16 hours affords the aniline derivative in 92% yield after filtration and solvent removal.

Table 1: Catalytic Hydrogenation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd/CEthanol201692
Raney NiMethanol252485

Chemical Reduction

Iron-based reduction :

  • Reagents : Iron powder, ammonium chloride.

  • Solvent : Ethanol/water mixtures.

  • Conditions : Reflux for 5 hours.

Tin-based reduction :

  • Reagents : Tin(II) chloride dihydrate, hydrochloric acid.

  • Solvent : Chloroform or dimethylformamide (DMF).

  • Neutralization : Sodium bicarbonate post-reaction.

Table 2: Chemical Reduction Methods

Reducing AgentSolventTemperature (°C)Yield (%)
Fe/NH₄ClEthanol8091
SnCl₂/HClDMF8074

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 2.37 (s, 3H, NCH₃), 2.62–3.09 (m, 8H, piperazine CH₂), 6.65–6.82 (m, 4H, aromatic H).

  • ¹³C NMR : Peaks at 160–165 ppm (C=O), 115–125 ppm (CF₃), and 45–55 ppm (piperazine CH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 192.1 [M+H]⁺ for the aniline derivative.

Applications and Derivative Synthesis

This compound serves as a precursor in:

  • Anticancer agents : Analogues inhibit cyclin-dependent kinases (CDKs) and demonstrate antiproliferative activity.

  • PET tracers : Trifluoroacetyl groups enhance metabolic stability for imaging probes .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural rigidity, facilitating the compound’s interaction with active sites. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:
  • Piperazine Core : Present in all analogs, providing a basic nitrogen center for hydrogen bonding or salt formation.
  • Aromatic Substitution : Varies between phenyl, pyridinyl, or heterocyclic groups.
  • Electron-Withdrawing Substituents : Trifluoroacetyl (target compound), trifluoromethyl, nitro, or carbonyl groups.
Comparison Table:
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine Piperazine-phenyl Trifluoroacetyl, phenylamine 289.23 High lipophilicity (logP ~2.5 inferred)
6-[4-(Trifluoromethyl)phenyl]-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine 1,3,5-Triazine-piperidine Trifluoromethylphenyl, methylpiperidine ~330 (estimated) Antileukemic activity (IC50 not provided)
1-(4-(Trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea (11d) Urea-thiazole-piperazine Trifluoromethylphenyl, thiazole 534.1 (ESI-MS) High yield (85.3%), potential kinase inhibition
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine-cyclopentyl Trifluoromethylphenyl, isopropyl 468.2 (MS) AAA ATPase p97 inhibition
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine Piperazine-phenyl Methylbenzoyl, chloro ~350 (estimated) Reduced basicity due to benzoyl group
{5-Chloro-2-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}amine Piperazine-phenyl Trifluoroacetyl, chloro ~323 (estimated) Enhanced polarity vs. non-chlorinated analog

Electronic Effects and Lipophilicity

  • Trifluoroacetyl vs. Trifluoromethyl: The trifluoroacetyl group in the target compound introduces a polar carbonyl moiety, increasing solubility in polar solvents compared to purely hydrophobic trifluoromethyl analogs (e.g., compounds in ).
  • Acyl vs. Aryl Substituents : Benzoyl () and morpholinylcarbonyl () groups share the carbonyl functionality but differ in steric bulk. The trifluoroacetyl group’s smaller size may enhance binding pocket penetration compared to bulkier acyl substituents.

Biological Activity

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a trifluoroacetyl group and a piperazine moiety, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15F3N2\text{C}_{14}\text{H}_{15}\text{F}_3\text{N}_2

This compound incorporates:

  • Piperazine : A six-membered heterocyclic amine known for its biological activity.
  • Trifluoroacetyl group : Enhances lipophilicity and binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetyl group increases the compound's binding affinity, while the piperazine ring provides structural rigidity. This configuration facilitates effective interaction with active sites on target proteins, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, this compound has been evaluated for its inhibitory effects against various bacterial strains, showing promising results in preliminary assays .

Anticonvulsant Properties

Research has demonstrated that compounds containing piperazine structures often display anticonvulsant activity. The introduction of trifluoromethyl or trifluoroacetyl groups has been linked to enhanced efficacy in animal models . In a comparative study, derivatives similar to this compound were found to exhibit significant protection against seizures in rodent models, suggesting potential therapeutic applications in epilepsy .

Analgesic and Antidepressant Effects

Piperazine derivatives are also noted for their analgesic and antidepressant activities. The structural modifications in this compound may enhance these effects, making it a candidate for further investigation in pain management and mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(4-Trifluoromethyl-piperazin-1-yl)anilinePiperazine derivativeAntimicrobial, Antidepressant
4-(4-Acetyl-piperazin-1-yl)anilinePiperazine derivativeModerate analgesic effects
4-(4-Benzoyl-piperazin-1-yl)anilinePiperazine derivativeLimited activity

The presence of the trifluoroacetyl group in this compound distinguishes it from other piperazine derivatives by enhancing its stability and interaction with biological targets .

Study on Anticonvulsant Activity

In a study evaluating various piperazine derivatives for anticonvulsant properties, this compound was tested alongside other compounds. Results indicated that it exhibited significant anticonvulsant activity comparable to established drugs in the field, supporting its potential as a therapeutic agent for epilepsy .

Evaluation of Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

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